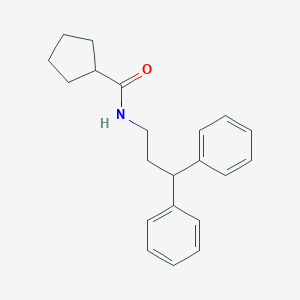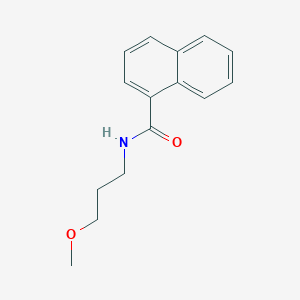![molecular formula C15H12BrNOS B258773 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole, also known as BSOB, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the benzoxazole family, which has been of interest to researchers due to their diverse biological activities. In
作用機序
The exact mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is not fully understood. However, it has been suggested that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole may exert its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to modulate the activity of various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and does not appear to cause significant adverse effects in animal models. In vitro studies have shown that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of genes involved in cancer development and progression. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to enhance the efficacy of chemotherapy drugs.
実験室実験の利点と制限
One of the advantages of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments is its low toxicity profile, which makes it a relatively safe compound to work with. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole. One area of interest is the development of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole analogs with improved solubility and potency. Another potential direction is the investigation of the use of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of cancer research. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and can inhibit the growth of cancer cells in vitro and in vivo. While there are limitations to using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments, there are several potential future directions for research on this compound.
合成法
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can be synthesized through a multistep process that involves the reaction of 4-bromobenzene-1-sulfonyl chloride with 2-aminoethyl-1,3-benzoxazole in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in its final form.
科学的研究の応用
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to cancer research, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole |
|---|---|
分子式 |
C15H12BrNOS |
分子量 |
334.2 g/mol |
IUPAC名 |
2-[2-(4-bromophenyl)sulfanylethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H12BrNOS/c16-11-5-7-12(8-6-11)19-10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2 |
InChIキー |
RNSBJGZCLHXEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)